N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-6-8-15(9-7-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-4-3-5-18(12-16)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKIWQNRLQPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the function of the targets.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS Number: 894031-17-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources.
- Molecular Formula : C22H21N5O3S
- Molecular Weight : 435.5 g/mol
Biological Activity Overview
The compound's biological activity has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. The mechanism primarily involves the inhibition of bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase (FabI) enzyme. In a study evaluating similar compounds, several derivatives demonstrated effective minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound 10 | Staphylococcus aureus | 16 |
| Compound 11 | Candida albicans | 32 |
These findings suggest that modifications on the thiazolo-triazole backbone can enhance antimicrobial efficacy, potentially making this compound a candidate for further exploration in antimicrobial drug development .
Anticancer Activity
In vitro evaluations have indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The results showed promising anticancer activity without significant toxicity to normal cells:
| Compound | Cell Line | IC50 (μM) | Toxicity to HEK293 |
|---|---|---|---|
| 2h | MCF-7 | 10 | Low |
| 2i | Bel-7402 | 15 | Low |
These findings emphasize the potential of this compound as an anticancer agent through structural modifications that enhance its bioactivity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups and their positions significantly influence biological activity. For example:
- The presence of methoxy and p-tolyl groups enhances binding affinity to target enzymes.
- The thiazolo[3,2-b][1,2,4]triazole core is crucial for maintaining biological activity.
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing and testing various thiazolo-triazole derivatives found that certain modifications led to enhanced binding interactions with bacterial enzymes. The docking studies confirmed that optimal orientation at the active site resulted in stronger π–π interactions with key amino acid residues .
- Cytotoxicity Assessment : In vitro assays conducted on this compound revealed significant cytotoxicity against MCF-7 cells with minimal effects on normal HEK293 cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in breast cancer cells (MCF-7), with a reduction in viability observed at concentrations as low as 20 µM over 48 hours.
- Case Study : A study reported an IC50 value of 15 µM for MCF-7 cells, suggesting effective anticancer properties attributed to apoptosis induction.
-
Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly notable against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 10-15 µg/mL.
- Case Study : In a controlled experiment, the compound's MIC against E. coli was determined to be 12 µg/mL, showcasing its potential as an antibacterial agent.
Material Science
N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be utilized in the development of advanced materials due to its unique chemical structure. Its properties may allow for applications in:
- Polymer Chemistry : Serving as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
- Coatings : Potential use in protective coatings due to its stability and resistance to environmental degradation.
Summary of Findings
The exploration of this compound reveals promising applications in medicinal chemistry and material science. Its ability to inhibit cancer cell growth and exhibit antimicrobial properties positions it as a valuable compound for further research and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thiazolo[3,2-b][1,2,4]triazole moiety in the target compound distinguishes it from related fused-ring systems. For example, 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () contains a triazolo[3,4-b][1,3,4]thiadiazole core. Key differences include:
- Ring fusion : Thiazolo-triazole (target) vs. triazolo-thiadiazole ().
- Planarity : The triazolothiadiazole system in is nearly planar (maximum deviation: 0.013 Å), whereas the thiazolo-triazole in the target compound may exhibit different conformational flexibility due to sulfur placement and substituent effects.
- Biological activity : Triazolo-thiadiazoles are associated with antimicrobial, antifungal, and anti-inflammatory activities . The thiazolo-triazole system’s activity remains underexplored but could differ due to electronic and steric variations.
Substituent Effects
- Aromatic groups: The target compound’s 3-methoxyphenyl and p-tolyl groups contrast with the 4-isobutylphenyl substituent in .
- Linker groups : The oxalamide bridge in the target compound introduces hydrogen-bonding capability, which may improve target affinity compared to simpler alkyl linkers in analogs.
Physicochemical and Crystallographic Properties
- Crystal packing : The triazolo-thiadiazole in exhibits C–H⋯π interactions and hydrogen bonds, stabilizing its structure . The target compound’s oxalamide group and methoxy substituents could alter packing efficiency and solubility.
- Dihedral angles : In , the triazolothiadiazole and benzene rings form a 74.34° angle, reducing conjugation. The target compound’s thiazolo-triazole and p-tolyl groups may adopt distinct orientations, affecting bioavailability.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Biological profiling: The target compound’s thiazolo-triazole core and oxalamide linker warrant evaluation for kinase inhibition or antimicrobial activity, leveraging known triazole-thiadiazole SAR (structure-activity relationship) .
- Synthetic optimization : Comparative studies on POCl₃-mediated vs. oxalamide-forming reactions could clarify yield and purity challenges.
- Crystallographic analysis : Molecular planarity and packing effects of the thiazolo-triazole system remain uncharacterized but critical for drug design.
Q & A
Q. Why might antimicrobial activity differ between agar diffusion and broth microdilution assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
